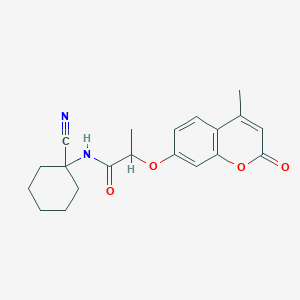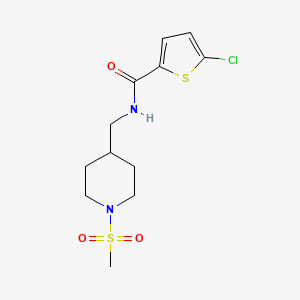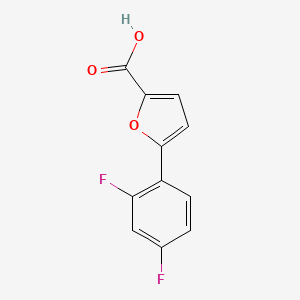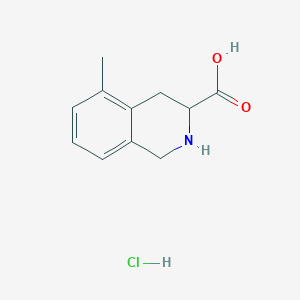
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme GABA aminotransferase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mécanisme D'action
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide acts by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. This results in increased levels of GABA in the brain, which has been shown to have anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on GABA levels in the brain, N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide has also been shown to increase the levels of the neurotransmitter glutamate. This compound has also been shown to have effects on the levels of other neurotransmitters, including dopamine and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide is its potency and selectivity for GABA aminotransferase. This makes it a valuable tool for studying the role of this enzyme in various neurological disorders. However, one limitation of N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as depression and schizophrenia. Another area of interest is the development of more soluble analogs of N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide that can be more easily used in experimental settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide and its potential therapeutic applications.
Méthodes De Synthèse
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide can be synthesized using a multi-step process that involves the reaction of commercially available starting materials. The first step involves the condensation of 4-methyl-7-hydroxycoumarin and 2-cyanocyclohexanone to form 2-(4-methyl-2-oxochromen-7-yl) cyclohexanone. This intermediate is then reacted with 2-bromo-1-(4-hydroxyphenyl)propan-1-one to yield N-(4-hydroxyphenyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide. The final step involves the conversion of this intermediate to N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide through a cyanation reaction.
Applications De Recherche Scientifique
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide has been extensively studied in preclinical models for its potential therapeutic applications in various neurological disorders. In animal models of epilepsy, N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide has been shown to effectively reduce seizure activity and increase the seizure threshold. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-10-18(23)26-17-11-15(6-7-16(13)17)25-14(2)19(24)22-20(12-21)8-4-3-5-9-20/h6-7,10-11,14H,3-5,8-9H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKOUEPPVYKBCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC3(CCCCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2363386.png)
![4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B2363388.png)


![4-[(4-Bromothiophen-3-yl)carbonyl]morpholine](/img/structure/B2363391.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2363393.png)
![1-acetyl-N-(2-methyl-4,5-dihydronaphtho[1,2-d]thiazol-8-yl)indoline-5-sulfonamide](/img/structure/B2363395.png)
![4-[2-(3-chlorophenyl)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2363398.png)
![N-(4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2363400.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)azepane-1-sulfonamide](/img/structure/B2363402.png)
![1-(4-methylphenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepane](/img/structure/B2363403.png)

